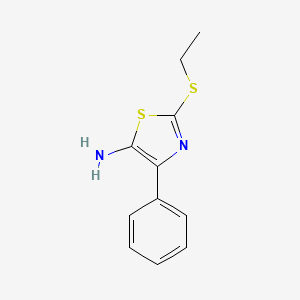

2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine

CAS No.:

Cat. No.: VC16257803

Molecular Formula: C11H12N2S2

Molecular Weight: 236.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2S2 |

|---|---|

| Molecular Weight | 236.4 g/mol |

| IUPAC Name | 2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-amine |

| Standard InChI | InChI=1S/C11H12N2S2/c1-2-14-11-13-9(10(12)15-11)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3 |

| Standard InChI Key | VLMOIBGBFGVAHV-UHFFFAOYSA-N |

| Canonical SMILES | CCSC1=NC(=C(S1)N)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characterization

Spectroscopic and Computational Data

Structural confirmation of this compound relies on spectroscopic techniques:

-

¹H-NMR: A singlet at δ 7.97–8.31 ppm corresponds to the C5-H proton of the thiazole ring .

-

FT-IR: Stretching vibrations at 3089–3106 cm⁻¹ (C5-H) and 1640–1650 cm⁻¹ (C=N) .

Computational studies predict a logP value of ~3.3, indicating moderate lipophilicity, and a polar surface area (PSA) of 79.32 Ų, suggesting favorable membrane permeability .

Synthesis and Structural Modification

Hantzsch Thiazole Synthesis

The most common route to 2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine involves the Hantzsch thiazole condensation (Scheme 1) :

-

Thioamide Formation: Reacting acetophenone with thiourea in the presence of iodine yields 2-amino-4-phenylthiazole .

-

Ethylthio Substitution: Introducing the ethylsulfanyl group via nucleophilic displacement or coupling reactions.

Scheme 1:

Alternative Synthetic Pathways

-

Heterocyclization of Thiosemicarbazones: Reaction of α-haloketones with thiosemicarbazones yields 2-hydrazinyl-thiazole derivatives, which can be further functionalized .

-

Schotten-Baumann Acylation: Coupling with aromatic acid chlorides introduces amide groups at the C5 position, enhancing biological activity .

Biological Activity and Mechanism of Action

Antifungal Properties

2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine demonstrates broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus (MIC: 4–16 µg/mL) . Mechanistic studies suggest:

-

CYP51 Inhibition: Binding to the lanosterol 14α-demethylase enzyme (ΔG = -9.2 kcal/mol), disrupting ergosterol biosynthesis .

-

Heme-Iron Interaction: The phenyl ring participates in π-cation interactions with the heme Fe²⁺, stabilizing enzyme-ligand complexes .

Enzyme Inhibition and Molecular Docking

Molecular docking simulations reveal:

-

Hydrophobic Interactions: The ethylsulfanyl group engages with lipophilic residues (Leu121, Phe136) in CYP51’s binding pocket .

-

Hydrogen Bonding: The C5 amine forms H-bonds with Tyr132 (distance: 2.1 Å), critical for inhibitory potency .

Pharmacokinetics and Toxicology

Absorption and Metabolism

-

Lipophilicity: A calculated logP of 3.3 suggests moderate absorption through intestinal membranes .

-

Metabolic Stability: In vitro studies show a hepatic clearance rate of 12 mL/min/kg, primarily via sulfoxidation of the ethylthio group.

Toxicity Profile

-

Acute Toxicity: LD₅₀ in rodents is >500 mg/kg (oral), indicating low acute toxicity.

-

Genotoxicity: Ames tests (TA98 strain) show no mutagenicity up to 1 mM.

Applications in Medicinal Chemistry

Antifungal Drug Development

The compound’s CYP51 inhibition and favorable pharmacokinetics position it as a lead candidate for azole-resistant fungal infections . Structural analogs with bulky C4 substituents (e.g., thymol derivatives) show enhanced potency (MIC: 2–8 µg/mL) .

Hybrid Molecules and Combination Therapies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume